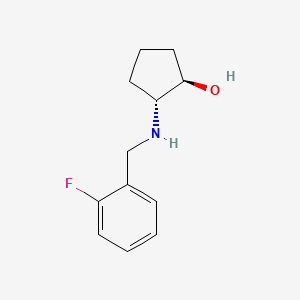

(1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol is a chiral compound characterized by a cyclopentane ring substituted with an amino group and a fluorobenzyl moiety. Its molecular formula is C12H16FNO, with a molecular weight of 209.26 g/mol. The presence of both amino and hydroxyl groups suggests potential for hydrogen bonding , which may enhance its solubility and bioavailability in biological systems.

Structural Features

The structural formula of this compound allows for various interactions within biological systems. The compound's chiral nature and the functional groups present are critical for its biological activity.

Predicted Biological Activities

Computer-aided predictions using tools like PASS (Prediction of Activity Spectra for Substances) indicate that this compound may exhibit diverse biological activities, including:

- Enzyme inhibition

- Receptor modulation

- Potential neuroprotective effects

These activities are attributed to the compound’s ability to interact with various enzyme targets and pathways involved in disease processes.

The mechanism of action involves the interaction of the compound with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group also participates in hydrogen bonding, enhancing the compound’s binding affinity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| (1R,2S)-2-Aminocyclopentan-1-ol | Similar cyclopentane structure without fluorine | Potential neuroprotective effects |

| 2-Fluorobenzylamine | Contains only the fluorobenzyl group | Antidepressant properties |

| (1R)-N-(2-Fluorobenzyl)proline | Proline derivative with similar fluorobenzyl moiety | Antitumor activity |

This table highlights the uniqueness of this compound, particularly its combination of a cyclopentane core with both an amino and hydroxyl group along with a fluorinated aromatic component.

Case Studies and Research Findings

Research on compounds structurally related to this compound has indicated various biological activities:

- Neuroprotective Effects : Studies on (1R,2S)-2-Aminocyclopentan-1-ol suggest potential neuroprotective properties that could be relevant for developing treatments for neurodegenerative diseases.

- Antidepressant Properties : The fluorobenzylamine derivatives have demonstrated antidepressant-like effects in animal models, indicating that modifications to the benzyl moiety can significantly influence pharmacological outcomes.

- Antitumor Activity : Research on proline derivatives shows that similar structural modifications can lead to significant antitumor effects, suggesting that this compound might also possess such properties.

Propiedades

Fórmula molecular |

C12H16FNO |

|---|---|

Peso molecular |

209.26 g/mol |

Nombre IUPAC |

(1R,2R)-2-[(2-fluorophenyl)methylamino]cyclopentan-1-ol |

InChI |

InChI=1S/C12H16FNO/c13-10-5-2-1-4-9(10)8-14-11-6-3-7-12(11)15/h1-2,4-5,11-12,14-15H,3,6-8H2/t11-,12-/m1/s1 |

Clave InChI |

YHVHUGURPJPWFZ-VXGBXAGGSA-N |

SMILES isomérico |

C1C[C@H]([C@@H](C1)O)NCC2=CC=CC=C2F |

SMILES canónico |

C1CC(C(C1)O)NCC2=CC=CC=C2F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.